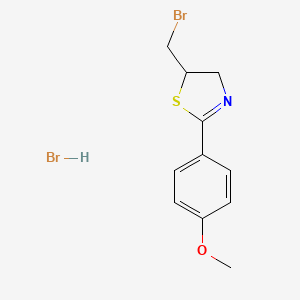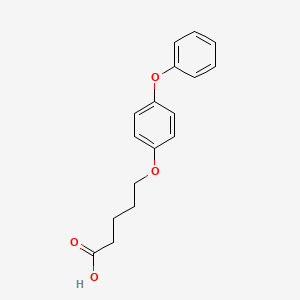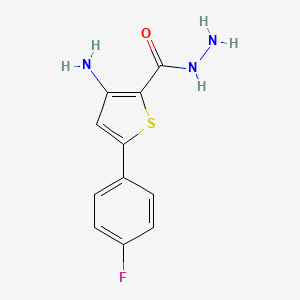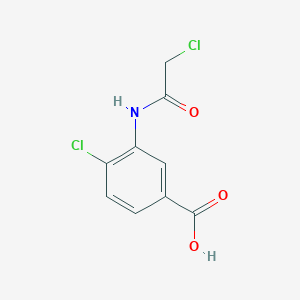![molecular formula C10H8F3N3 B6143121 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline CAS No. 215500-56-4](/img/structure/B6143121.png)
4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Übersicht
Beschreibung
4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline (4-TMP) is an important chemical compound used in many scientific and industrial applications. It is a heterocyclic aromatic compound that is composed of a five-membered ring containing nitrogen and a trifluoromethyl substituent. 4-TMP is a versatile compound that can be synthesized in a variety of ways and used in a range of applications.
Wissenschaftliche Forschungsanwendungen
4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline has a wide range of scientific research applications. It is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used as a ligand in coordination chemistry and as a fluorescent dye in fluorescence microscopy. Additionally, this compound is used as a photochemical in photochemical reactions, as a stabilizer in pharmaceuticals, and as an antioxidant in food products.
Wirkmechanismus
4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is believed to act as an antioxidant by scavenging free radicals. It is thought to interact with the free radical, forming a stable complex that prevents further oxidation. Additionally, this compound is thought to act as an inhibitor of lipid peroxidation. This is thought to be due to its ability to interact with the reactive oxygen species, forming a stable complex that prevents further oxidation.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has antioxidant and anti-inflammatory properties. Additionally, it has been found to have antidiabetic and antithrombotic activities. This compound has also been studied for its potential to protect against oxidative stress, reduce cholesterol levels, and inhibit platelet aggregation.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages and limitations for laboratory experiments. The main advantage of using this compound is that it is a relatively inexpensive and readily available compound. Additionally, it is relatively stable and easy to handle. However, there are some limitations to using this compound in laboratory experiments. It is not water soluble and can be difficult to dissolve in organic solvents. Additionally, it can be difficult to store and has a limited shelf life.
Zukünftige Richtungen
There are several potential future directions for the use of 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline. One potential direction is to explore its potential applications in biotechnology. Additionally, further research could be conducted to explore its potential therapeutic applications, as well as its potential use as a food additive. Additionally, further research could be conducted to explore its potential use as a fuel additive and its potential role in environmental remediation. Finally, further research could be conducted to explore its potential use in nanotechnology and its potential applications in drug delivery.
Synthesemethoden
4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline can be synthesized in a variety of ways. One of the most common methods involves the reaction of aniline and ethyl trifluoropyruvate. The reaction is performed in an inert atmosphere such as argon or nitrogen, and a catalyst such as copper or palladium is used. The reaction is typically carried out at temperatures between 80-120°C for several hours. Another method involves the reaction of aniline and ethyl trifluoropyruvate in the presence of a base such as potassium carbonate. The reaction is carried out at temperatures between 100-150°C for several hours.
Eigenschaften
IUPAC Name |
4-[5-(trifluoromethyl)pyrazol-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-5-6-15-16(9)8-3-1-7(14)2-4-8/h1-6H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXPARGWUUDDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=CC=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227968 | |
| Record name | 4-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215500-56-4 | |
| Record name | 4-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215500-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(4-methylphenyl)-2-(pyridin-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B6143055.png)
![4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol](/img/structure/B6143066.png)
![{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine](/img/structure/B6143069.png)



![3-{[(3,5-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143117.png)

![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B6143132.png)

